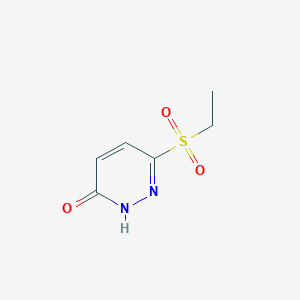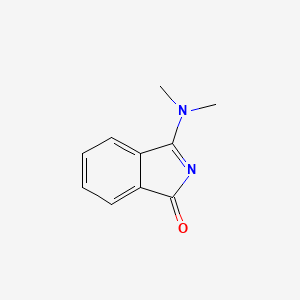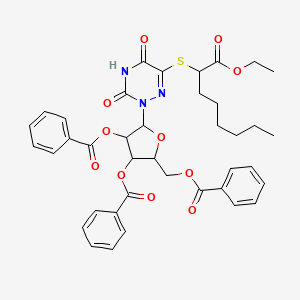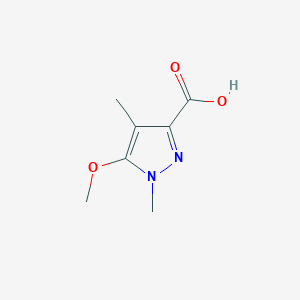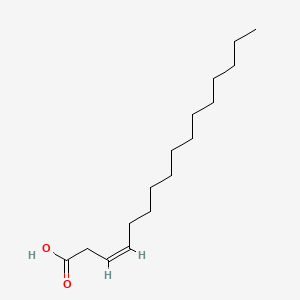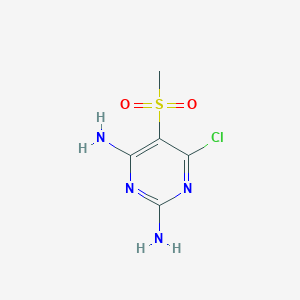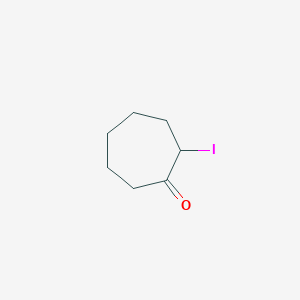
2-Iodocycloheptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodocycloheptanone is an organic compound that belongs to the family of iodinated cyclic ketones Its molecular structure consists of a seven-membered carbon ring with a ketone functional group and an iodine atom attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iodocycloheptanone can be synthesized through several methods. One common approach involves the iodination of cycloheptanone. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the cycloheptanone ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of iodination and ketone chemistry can be applied on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodocycloheptanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted cycloheptanones.
Reduction: 2-Iodocycloheptanol.
Oxidation: 2-Iodocycloheptanoic acid.
Applications De Recherche Scientifique
2-Iodocycloheptanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-iodocycloheptanone largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction and oxidation reactions, the ketone functional group is the primary site of reactivity, undergoing changes in oxidation state to form different products.
Comparaison Avec Des Composés Similaires
Cycloheptanone: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Bromocycloheptanone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
2-Chlorocycloheptanone: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 2-Iodocycloheptanone is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity can be harnessed in various synthetic applications, making it a valuable compound in organic chemistry.
Propriétés
Numéro CAS |
77256-26-9 |
|---|---|
Formule moléculaire |
C7H11IO |
Poids moléculaire |
238.07 g/mol |
Nom IUPAC |
2-iodocycloheptan-1-one |
InChI |
InChI=1S/C7H11IO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 |
Clé InChI |
KMUHIPXAPOIOPD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)

![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)

